(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, furan, pyridazinyl, and piperazinyl groups. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Furan Group: The furan group can be introduced through a coupling reaction with a furan-containing building block.
Attachment of the Piperazine Moiety: The piperazine moiety is often introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazinone core may produce dihydropyridazinone derivatives .
Scientific Research Applications
(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer’s.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: This compound exhibits similar anti-inflammatory activity and shares the pyridazinone core.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A structural analogue that features furan rings and is used in the development of donor-acceptor polymers.
Uniqueness
(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of fluorophenyl, furan, pyridazinyl, and piperazinyl groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCUDLWKIPFVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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